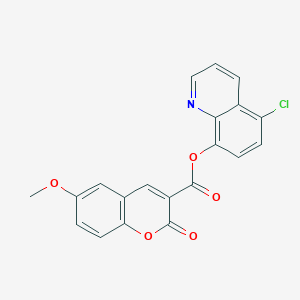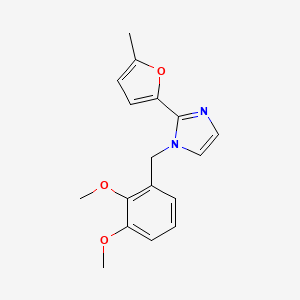![molecular formula C20H18FN3O2 B5417770 N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-5-fluoronicotinamide](/img/structure/B5417770.png)
N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-5-fluoronicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-5-fluoronicotinamide, also known as PF-06463922, is a small molecule inhibitor that has been developed for the treatment of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Wirkmechanismus
The mechanism of action of N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-5-fluoronicotinamide involves the inhibition of the enzyme focal adhesion kinase (FAK). FAK is a protein that plays a key role in cell signaling and is overexpressed in many types of cancer. By inhibiting FAK, this compound can prevent cancer cells from proliferating and migrating.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in both in vitro and in vivo models. In vitro studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells and inhibit their migration and invasion. In vivo studies have shown that this compound can reduce tumor growth and metastasis in mouse models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-5-fluoronicotinamide in lab experiments is that it has shown potent anti-cancer activity in various cancer cell lines. In addition, this compound has shown synergistic effects when used in combination with other cancer drugs. However, one limitation of this compound is that its synthesis method has a relatively low yield, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for the study of N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-5-fluoronicotinamide. One direction is to further investigate its mechanism of action and identify potential biomarkers that can predict its efficacy. Another direction is to optimize its synthesis method to increase its yield and reduce its cost. Additionally, clinical trials are ongoing to evaluate the safety and efficacy of this compound in cancer patients, and further studies are needed to determine its potential as a cancer therapy. Finally, combination therapy with other cancer drugs is an area of interest for future research.
Synthesemethoden
The synthesis of N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-5-fluoronicotinamide involves several steps. The first step is the synthesis of 2-(2,6-dimethylphenoxy)pyridine-3-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 5-fluoronicotinic acid to yield this compound. The overall yield of this synthesis method is around 20%.
Wissenschaftliche Forschungsanwendungen
N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-5-fluoronicotinamide has been extensively studied for its potential in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer. In addition, this compound has shown synergistic effects when used in combination with other cancer drugs, such as paclitaxel and gemcitabine.
Eigenschaften
IUPAC Name |
N-[[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl]-5-fluoropyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2/c1-13-5-3-6-14(2)18(13)26-20-15(7-4-8-23-20)11-24-19(25)16-9-17(21)12-22-10-16/h3-10,12H,11H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVRUVBMNIUWRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC2=C(C=CC=N2)CNC(=O)C3=CC(=CN=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[2-(3,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-3-ol](/img/structure/B5417689.png)

![3-(3-fluorophenyl)-5-[2-(1H-pyrazol-1-yl)butanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5417705.png)
![5-imino-2-(2-thienylmethyl)-6-(2-thienylmethylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5417714.png)

![6-[4-(4-biphenylylsulfonyl)-1-piperazinyl]-N-(6-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5417721.png)
![N-(3-hydroxyphenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5417725.png)
![2-(2-methylpyrrolidin-1-yl)-5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridine](/img/structure/B5417727.png)

![3-(methylsulfonyl)-N-[(1S*,2R*)-2-(tetrahydro-2H-pyran-4-ylamino)cyclobutyl]benzamide](/img/structure/B5417747.png)
![5-ethyl-3-[(2-hydroxyethyl)amino]phenazin-5-ium iodide](/img/structure/B5417755.png)
![4-chloro-2-fluoro-N-{1-[4-(methylsulfonyl)phenyl]propyl}benzamide](/img/structure/B5417758.png)
![3-[(4-methoxyphenyl)amino]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5417763.png)
![N-(3-chlorophenyl)-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide](/img/structure/B5417775.png)